4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile
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Overview
Description
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile is an organic compound with the molecular formula C15H10N2O2 It is characterized by the presence of a nitro group, a methyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile typically involves the condensation of 3-nitro-2-methylaniline with 4-formylbenzonitrile. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, sulfuric acid, water.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Major Products Formed
Reduction: 4-[({3-Amino-2-methylphenyl}imino)methyl]benzonitrile.
Oxidation: 4-[({3-Nitro-2-carboxyphenyl}imino)methyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[({3-Nitrophenyl}imino)methyl]benzonitrile
- 4-[({2-Methylphenyl}imino)methyl]benzonitrile
- 4-[({3-Amino-2-methylphenyl}imino)methyl]benzonitrile
Uniqueness
4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzonitrile is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H11N3O2 |
---|---|
Molecular Weight |
265.27g/mol |
IUPAC Name |
4-[(2-methyl-3-nitrophenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C15H11N3O2/c1-11-14(3-2-4-15(11)18(19)20)17-10-13-7-5-12(9-16)6-8-13/h2-8,10H,1H3 |
InChI Key |
LVXFYSYUVBWJDS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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